2'-Hydroxy-3-phenylpropiophenone
2'-Hydroxy-3-phenylpropiophenone
2′-Hydroxy-3-phenylpropiophenone is a colorless to yellow liquid or solid. 2′-Hydroxy-3-phenylpropiophenone derivatives show antiarrhythmic,spasmolytic and local anaesthetic activities.
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
1-(2-Hydroxyphenyl)-3-phenylpropan-1-one belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
3516-95-8
VCID:
VC20777567
InChI:
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
SMILES:
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
Molecular Formula:
C15H14O2
Molecular Weight:
226.27 g/mol
2'-Hydroxy-3-phenylpropiophenone
CAS No.: 3516-95-8
Cat. No.: VC20777567
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2′-Hydroxy-3-phenylpropiophenone is a colorless to yellow liquid or solid. 2′-Hydroxy-3-phenylpropiophenone derivatives show antiarrhythmic,spasmolytic and local anaesthetic activities. 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule. |
|---|---|
| CAS No. | 3516-95-8 |
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one |
| Standard InChI | InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
| Standard InChI Key | JCPGMXJLFWGRMZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O |
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